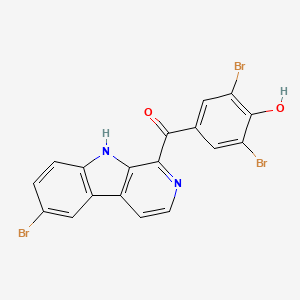

eudistomin Y6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

eudistomin Y6 is a natural product found in Eudistoma and Synoicum with data available.

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

Eudistomin Y6 has shown significant promise in the field of oncology. Recent studies have highlighted its ability to inhibit the proliferation of cancer cells, particularly in triple-negative breast carcinoma (MDA-MB-231 cells).

- Mechanism of Action : Research indicates that this compound and its derivatives can induce cell cycle arrest at the G2-M phase. The compound appears to target lysosomal pathways, leading to increased autophagy and downregulation of cyclin-dependent kinase 1 (CDK1) and cyclin B1, which are crucial for cell cycle progression .

- Derivative Studies : A study synthesized several derivatives of this compound, with one derivative (H1k) exhibiting enhanced antiproliferative activity compared to the parent compound. This derivative was found to increase autophagy signals in a dose-dependent manner and significantly inhibited cancer cell proliferation .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | 15-63 | Induces G2-M arrest |

| H1k | <15 | Lysosomal targeting, autophagy induction |

Cosmetic Applications

The unique properties of this compound also extend to cosmetic formulations. Its structural characteristics lend themselves to potential use as an active ingredient in skin care products.

- Stability and Safety : Cosmetic formulations incorporating this compound must comply with safety regulations set forth by authorities such as the European Union. Studies suggest that compounds like this compound can enhance the efficacy of topical applications while ensuring stability and safety .

- Therapeutic Properties : Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for formulations targeting skin conditions. Its incorporation into emulsion systems has been shown to improve stability and therapeutic efficacy compared to traditional oil extracts .

Antibacterial Effects

This compound exhibits moderate antibacterial activity against various bacterial strains, particularly Gram-positive bacteria.

- Research Findings : In vitro studies have demonstrated that this compound can inhibit bacterial growth, making it a potential candidate for developing new antibacterial agents . The compound's ability to disrupt bacterial cell membranes may contribute to its effectiveness.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Streptococcus pyogenes | Moderate |

Analyse Chemischer Reaktionen

Functional Group Transformations

Eudistomin Y6’s brominated aromatic ring and β-carboline core enable diverse reactivity:

-

Oxidation : The indole nitrogen and C-1 benzoyl group are susceptible to oxidation, potentially forming N-oxides or ketone derivatives.

-

Reduction : Catalytic hydrogenation (e.g., Pd/C) can reduce the β-carboline’s pyridine ring to tetrahydro-β-carboline analogs .

-

Nucleophilic Substitution : Bromine atoms at positions 5 and 6 on the benzoyl group undergo Suzuki-Miyaura cross-couplings or SNAr reactions for derivatization .

Reactivity in Biological Context

This compound’s anti-proliferative activity against MDA-MB-231 breast cancer cells (IC₅₀: 15–63 μM) correlates with its ability to intercalate DNA and inhibit kinases. Demethylated analogs show enhanced cytotoxicity, suggesting hydroxyl groups improve target binding .

| Biological Activity | Target | IC₅₀/Inhibition (%) |

|---|---|---|

| Anti-proliferative (MDA-MB-231) | Breast carcinoma cells | 15–63 μM |

| Kinase Inhibition | Aurora B, FAK | 9–10% |

Comparative Synthetic Routes

While this compound is synthesized via Pictet-Spengler cyclization, related β-carbolines like eudistomin U employ Bischler-Napieralski cyclization and Suzuki couplings . This highlights the versatility of β-carboline scaffolds in alkaloid synthesis.

Spectroscopic Characterization

Post-reaction analysis relies on:

-

¹H/¹³C NMR : Confirms substitution patterns and ring systems.

-

HRMS : Validates molecular formulae (e.g., C₁₃H₉N₃O for this compound) .

This compound’s synthetic accessibility and modular reactivity make it a promising candidate for anticancer drug development. Future work may explore its halogenated positions for targeted modifications, leveraging cross-coupling chemistry to enhance bioactivity .

Eigenschaften

Molekularformel |

C18H9Br3N2O2 |

|---|---|

Molekulargewicht |

525 g/mol |

IUPAC-Name |

(6-bromo-9H-pyrido[3,4-b]indol-1-yl)-(3,5-dibromo-4-hydroxyphenyl)methanone |

InChI |

InChI=1S/C18H9Br3N2O2/c19-9-1-2-14-11(7-9)10-3-4-22-16(15(10)23-14)17(24)8-5-12(20)18(25)13(21)6-8/h1-7,23,25H |

InChI-Schlüssel |

MOHJSPJKJDRDEE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1Br)C3=C(N2)C(=NC=C3)C(=O)C4=CC(=C(C(=C4)Br)O)Br |

Synonyme |

eudistomin Y6 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.